molecular formula C25H25NO6 B11597351 methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11597351
M. Wt: 435.5 g/mol
InChI Key: VZEZEMYEROMHNG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzyloxy group, a methoxyphenyl group, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistent product quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various functionalized derivatives of the original compound.

Scientific Research Applications

Methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate: Shares structural similarities but differs in the thiazole ring.

    4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol: Contains a benzyloxy group and a biphenyl structure.

    4-aminomethyl-7-benzyloxy-2H-chromen-2-ones: Similar chromene core with different functional groups.

Uniqueness

Methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-amino-4-(3-methoxy-4-phenylmethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C25H25NO6/c1-29-20-13-16(11-12-18(20)31-14-15-7-4-3-5-8-15)21-22-17(27)9-6-10-19(22)32-24(26)23(21)25(28)30-2/h3-5,7-8,11-13,21H,6,9-10,14,26H2,1-2H3

InChI Key

VZEZEMYEROMHNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)OCC4=CC=CC=C4

Origin of Product

United States

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